molecular formula C25H20N2O B187361 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone CAS No. 5864-09-5

3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone

Cat. No. B187361
CAS RN: 5864-09-5
M. Wt: 364.4 g/mol
InChI Key: PXIIQBPQQSIOHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone, also known as DQP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is complex and varies depending on the specific target molecule. However, it is generally believed that 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone exerts its effects by binding to specific sites on the target molecule and altering its activity. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to bind to the active site of acetylcholinesterase and inhibit its activity by blocking the hydrolysis of acetylcholine.
Biochemical and Physiological Effects:
3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to have a wide range of biochemical and physiological effects. In addition to its antitumor and acetylcholinesterase inhibitory activity, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to modulate the activity of various ion channels, including voltage-gated calcium channels and nicotinic acetylcholine receptors. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to affect the expression of various genes involved in cell proliferation and differentiation.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is its versatility as a research tool. 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone can be used to study a wide range of biological processes and can be easily modified to target specific molecules of interest. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone is relatively stable and can be easily synthesized in large quantities.
However, there are also some limitations to the use of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone in lab experiments. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone may exhibit off-target effects or toxicity at high concentrations. In addition, the synthesis of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone can be time-consuming and requires specialized equipment and expertise.

Future Directions

There are several future directions for the study of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone. One area of research is the development of more potent and selective analogs of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone for use as therapeutic agents. In addition, the use of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone as a tool for studying the structure and function of various proteins and enzymes is an area of active research. Finally, the development of new synthesis methods for 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone and its analogs may lead to more efficient and cost-effective production of these compounds.

Synthesis Methods

The synthesis method of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone involves a multi-step process that begins with the condensation of 2-phenylquinoline-4-carboxaldehyde with 3,4-dihydroquinoline in the presence of a base. The resulting intermediate is then reacted with an appropriate amine to yield 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone. This method has been optimized to achieve high yields and purity of 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone.

Scientific Research Applications

3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and neuroscience. In medicinal chemistry, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to exhibit potent antitumor activity against various cancer cell lines. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been investigated as a potential therapeutic agent for Alzheimer's disease due to its ability to inhibit acetylcholinesterase activity.
In biochemistry, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been used as a tool to study the mechanism of action of various enzymes and proteins. For example, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to inhibit the activity of protein kinase C, which plays a critical role in signal transduction pathways.
In neuroscience, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been used as a fluorescent probe to study the localization and trafficking of various neurotransmitter receptors. In addition, 3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone has been shown to modulate the activity of certain ion channels, which may have implications for the treatment of neurological disorders.

properties

CAS RN

5864-09-5

Product Name

3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone

Molecular Formula

C25H20N2O

Molecular Weight

364.4 g/mol

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(2-phenylquinolin-4-yl)methanone

InChI

InChI=1S/C25H20N2O/c28-25(27-16-8-12-19-11-4-7-15-24(19)27)21-17-23(18-9-2-1-3-10-18)26-22-14-6-5-13-20(21)22/h1-7,9-11,13-15,17H,8,12,16H2

InChI Key

PXIIQBPQQSIOHT-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5

Origin of Product

United States

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